Tetrafluorosilane;dihydrofluoride

説明

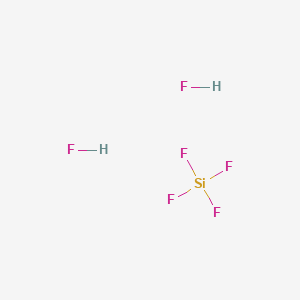

Tetrafluorosilane;dihydrofluoride, systematically named hexafluorosilicic acid (H₂SiF₆), is a highly reactive inorganic compound. It is a colorless, fuming liquid with a pungent odor, soluble in water and corrosive due to its strong acidity . The compound is primarily synthesized via the reaction of silica (SiO₂) with hydrofluoric acid (HF), yielding H₂SiF₆ and water . Key industrial applications include:

特性

CAS番号 |

16961-83-4 |

|---|---|

分子式 |

F6Si.2H H2SiF6 F6H2Si H2SiF6 F6H2Si |

分子量 |

144.091 g/mol |

IUPAC名 |

hexafluorosilicon(2-);hydron |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2 |

InChIキー |

OHORFAFFMDIQRR-UHFFFAOYSA-P |

SMILES |

F.F.F[Si](F)(F)F |

正規SMILES |

[H+].[H+].F[Si-2](F)(F)(F)(F)F |

沸点 |

212 °F at 760 mmHg (water) approx. (USCG, 1999) |

密度 |

1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink Relative density (water = 1): |

melting_point |

-4 °F (USCG, 1999) |

他のCAS番号 |

16961-83-4 |

物理的記述 |

Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative. Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS] FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. |

ピクトグラム |

Corrosive |

溶解性 |

Solubility in water: miscible |

同義語 |

fluorosilicic acid hexafluorosilicic acid hydrofluorosilicic acid silicon hexafluoride dihydride |

製品の起源 |

United States |

準備方法

Direct Synthesis from Hydrofluoric Acid and Silicon Dioxide

The reaction between hydrofluoric acid (HF) and silicon dioxide (SiO₂) is a foundational method for H₂SiF₆ production. This process is represented by the equation:

Key Parameters :

-

HF Concentration : Industrial processes typically use concentrated HF (≥70%) to drive the reaction to completion .

-

Temperature Control : Elevated temperatures (50–80°C) enhance reaction kinetics but require corrosion-resistant reactors .

-

Silica Purity : Amorphous SiO₂ (e.g., diatomaceous earth) reacts faster than crystalline forms like quartz .

Industrial Context :

In phosphate fertilizer production, fluorapatite (Ca₅(PO₄)₃F) is treated with sulfuric acid, releasing HF as a by-product. This HF reacts with silica impurities to form H₂SiF₆ at a rate of ~50 kg per tonne of HF .

Hydrolysis of Silicon Tetrafluoride

Silicon tetrafluoride (SiF₄) hydrolysis is a controlled pathway to H₂SiF₆, avoiding direct HF handling. The reaction proceeds as:

Optimization Strategies :

-

Moisture Regulation : Excess water leads to silica gel formation, necessitating precise stoichiometric control .

-

Gas-Liquid Reactors : SiF₄ gas is bubbled through aqueous HF to maximize contact and minimize side products .

Case Study :

A patent (US4382071A) describes dispersing 200 g of SiO₂ in 95% sulfuric acid and introducing HF gas at 60 g/hr. The resultant H₂SiF₆ had <0.1% residual F⁻ and 88.5% H₂SO₄ recovery .

Industrial By-Product in Phosphate Production

H₂SiF₆ is a major by-product of the wet phosphoric acid process. Fluorapatite digestion with H₂SO₄ releases HF, which reacts with silica to yield H₂SiF₆ .

Process Data :

Challenges :

-

Impurity Management : Co-produced phosphoric acid requires separation via distillation .

-

Corrosion : H₂SiF₆’s acidity demands Hastelloy or polytetrafluoroethylene (PTFE) reactors .

Thermal Decomposition of Metal Hexafluorosilicates

Laboratory-scale synthesis often involves heating metal hexafluorosilicates (e.g., Ba[SiF₆], Na₂[SiF₆]) to release SiF₄, which is then reacted with HF:

Experimental Conditions :

Optimization and Purification Techniques

Seeding for Crystallization :

Adding Na₂SiF₆ seeds to H₂SiF₆ solutions at 40°C improves yield to 97.3% .

Neutralization with Bases :

Reacting H₂SiF₆ with NaOH or NaCl produces purified salts, bypassing azeotropic distillation :

Purification Metrics :

| Method | Purity Achieved | Key Parameter |

|---|---|---|

| Solvent Extraction | 99.5% | Tributyl phosphate |

| Vacuum Distillation | 98.8% | 70°C, 10 kPa |

化学反応の分析

反応の種類: 4-ヒドロキシアトモキセチンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: さらなる酸化が発生し、さまざまな酸化代謝物の形成につながります。

還元: あまり一般的ではありませんが、還元反応によってヒドロキシル基が修飾される可能性があります。

置換: 特定の条件下では、ヒドロキシル基を他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロアルカンまたはアシルクロリドなどの試薬は、置換反応を促進できます。

形成された主要な生成物:

酸化: 酸化代謝物の形成。

還元: 還元誘導体の形成。

置換: さまざまな官能基を持つ置換誘導体の形成。

4. 科学研究への応用

4-ヒドロキシアトモキセチンは、以下を含むいくつかの科学研究への応用があります。

化学: アトモキセチンの代謝に関与する研究における基準化合物として使用されます。

生物学: オピオイド受容体との相互作用と、神経伝達物質系への潜在的な影響について調査されています。

医学: 特にさまざまなCYP2D6代謝能力を持つ個人における、アトモキセチンの薬物動態と薬力学における役割について研究されています

産業: ノルエピネフリンとオピオイド受容体を標的とする新しい治療薬の開発に使用されています。

科学的研究の応用

4-Hydroxyatomoxetine has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving the metabolism of atomoxetine.

Biology: Investigated for its interactions with opioid receptors and its potential effects on neurotransmitter systems.

Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of atomoxetine, particularly in individuals with different CYP2D6 metabolic capabilities

Industry: Utilized in the development of new therapeutic agents targeting norepinephrine and opioid receptors.

作用機序

4-ヒドロキシアトモキセチンは、主にオピオイド受容体との相互作用を通じてその効果を発揮します。 μ-オピオイド受容体において拮抗薬として作用し、κ-オピオイド受容体において部分的アゴニストとして作用します 。これらの相互作用は、神経伝達物質の放出に影響を与え、痛み知覚と気分を調節します。 さらに、4-ヒドロキシアトモキセチンは、その親化合物であるアトモキセチンのノルエピネフリン再取り込み阻害特性の一部を保持しています .

類似の化合物:

アトモキセチン: 主にADHD治療に使用される親化合物。

N-デスメチルアトモキセチン: 異なる薬理学的特性を持つアトモキセチンの別の代謝物.

比較: 4-ヒドロキシアトモキセチンは、オピオイド受容体とノルエピネフリン再取り込み阻害に対する二重作用により、ユニークです。 アトモキセチンは主にノルエピネフリントランスポーターを標的とするのに対し、4-ヒドロキシアトモキセチンはオピオイド受容体とも相互作用し、より幅広い薬理学的効果をもたらします .

類似化合物との比較

Table 1: Molecular and Physical Properties

Key Observations :

Key Observations :

- SiF₄ is critical in high-purity semiconductor processes due to its controlled decomposition, avoiding gas-phase nucleation .

- H₂SiF₆ serves as a versatile precursor but requires careful handling due to its corrosive nature .

Stability and Reactivity

- H₂SiF₆ : Hydrolyzes in water, releasing HF and SiF₄. Its moderate stability limits use to low-temperature applications .

- SiF₄ : Exhibits exceptional thermal stability, enabling high-temperature chemical vapor deposition (CVD) for SiC epitaxial growth .

- CF₄: Non-flammable and inert, but environmentally persistent due to C-F bond strength .

Table 3: Hazard Profiles

生物活性

Tetrafluorosilane, also known as silicon tetrafluoride (SiF₄), is a chemical compound with significant industrial applications and notable biological activity, primarily characterized by its toxicity and corrosive properties. This article delves into the biological effects of tetrafluorosilane, its mechanisms of toxicity, and relevant case studies to highlight its health implications.

- Chemical Formula : SiF₄

- Molecular Weight : 104.079 g/mol

- Physical State : Colorless gas with a pungent odor

- Boiling Point : Slightly above its melting point at 4 °C

Tetrafluorosilane is notable for its tetrahedral molecular structure, which contributes to its reactivity and interaction with biological systems.

Acute Toxicity

Tetrafluorosilane is classified as highly toxic. Inhalation exposure can lead to severe respiratory issues, including:

- Irritation of the respiratory tract : Symptoms include sore throat, coughing, and difficulty breathing.

- Pulmonary edema : Prolonged exposure may result in fluid accumulation in the lungs, which can be delayed in onset .

Dermal and Ocular Effects

Contact with skin or eyes can cause severe burns or frostbite due to the compound's corrosive nature. Immediate medical attention is recommended following exposure .

The biological activity of tetrafluorosilane can be attributed to several mechanisms:

- Hydrolysis : Upon contact with moisture (including that in biological tissues), tetrafluorosilane hydrolyzes rapidly to form hydrofluoric acid (HF), a highly corrosive substance that can cause deep tissue damage .

- Reactivity with Biological Molecules : The fluorine atoms in tetrafluorosilane can react with various organic compounds, potentially disrupting cellular functions and leading to cytotoxic effects.

Case Study 1: Inhalation Exposure

A study reported severe respiratory complications in workers exposed to silicon tetrafluoride during industrial processes. Symptoms included acute bronchitis and long-term lung function impairment. The study emphasized the importance of protective equipment and ventilation systems in workplaces handling this compound .

Case Study 2: Skin Burns from Accidental Contact

Another documented case involved a laboratory technician who suffered severe skin burns after accidental exposure to tetrafluorosilane. The incident highlighted the need for immediate decontamination procedures and the potential for serious injuries from even brief contact.

Comparative Analysis with Similar Compounds

To understand the unique properties of tetrafluorosilane, a comparison with related compounds is useful:

| Compound | Formula | Unique Features |

|---|---|---|

| Silicon Tetrafluoride | SiF₄ | Colorless gas; primarily used in microelectronics |

| Hexafluorosilic Acid | H₂SiF₆ | Used in water fluoridation; formed from SiF₄ |

| Fluorine Gas | F₂ | Highly reactive diatomic molecule |

| Silicon Dioxide | SiO₂ | Inert compared to tetrafluorosilane |

Tetrafluorosilane's distinct reactivity profile differentiates it from other silicon-based compounds, particularly regarding its interactions with moisture and organic materials.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for tetrafluorosilane dihydrofluoride (H₂SiF₆), and how can reaction conditions be optimized for purity?

- Methodology : H₂SiF₆ is synthesized via the reaction of silicon dioxide (SiO₂) with hydrogen fluoride (HF), typically under controlled stoichiometric ratios (e.g., SiO₂ + 6HF → H₂SiF₆ + 2H₂O). Key parameters include HF concentration (≥40%), temperature (20–30°C), and reaction time (2–4 hours). Post-synthesis purification via distillation or recrystallization is critical to remove unreacted HF and byproducts like SiF₄ gas .

Q. Which spectroscopic techniques are most effective for characterizing H₂SiF₆, and what experimental parameters ensure accuracy?

- Methodology : Infrared (IR) spectroscopy is widely used, with critical parameters including path length (5 cm for gas-phase SiF₄ byproducts), resolution (2 cm⁻¹), and sample state (gas or liquid). For H₂SiF₆ in solution, attenuated total reflectance (ATR)-FTIR is preferred. Reference spectra from databases like NIST Chemistry WebBook should be cross-validated to confirm peak assignments (e.g., Si-F stretches at 700–800 cm⁻¹) .

Q. What safety protocols are essential when handling H₂SiF₆ in laboratory settings?

- Methodology : Adhere to IMDG Code guidelines for toxic gases (Category 2.3). Use fume hoods, corrosion-resistant materials (e.g., PTFE-lined containers), and personal protective equipment (PPE). Conduct pre-experiment risk assessments, including byproduct monitoring (e.g., SiF₄ gas detection) and emergency neutralization protocols (e.g., calcium carbonate for acid spills) .

Advanced Research Questions

Q. How can discrepancies in reported thermal conductivity values of SiF₄ (a byproduct of H₂SiF₆ synthesis) be resolved across studies?

- Methodology : Discrepancies often arise from temperature ranges (28–350°C) and gas-phase impurities (e.g., N₂). Replicate experiments using calibrated transient hot-wire methods under inert atmospheres. Compare data with computational models (e.g., Lennard-Jones potential simulations) to isolate experimental vs. theoretical deviations .

Q. What methodological adjustments improve the detection of SiF₄ in hyperspectral imaging, particularly under variable background emissivity?

- Methodology : Use adaptive matched filter algorithms to account for emissivity-temperature interactions. Calibrate detectors using synthetic data with known SiF₄ concentrations (5–50 ppmv). Validate results against controlled lab measurements (e.g., gas chromatography) to mitigate false positives from emissivity artifacts .

Q. How do reaction intermediates (e.g., SiF₄) impact the purity of H₂SiF₆, and what real-time monitoring techniques can track these byproducts?

- Methodology : Implement inline gas chromatography (GC) or mass spectrometry (MS) to monitor SiF₄ evolution during synthesis. Optimize reaction quenching steps (e.g., rapid cooling to -20°C) to minimize byproduct retention. Cross-reference purity data with X-ray diffraction (XRD) to confirm crystalline structure integrity .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting IR spectral data of H₂SiF₆ across different solvent systems?

- Methodology : Apply multivariate analysis (e.g., principal component analysis) to spectral datasets, accounting for solvent polarity effects on peak shifts. Validate findings with ab initio calculations (e.g., DFT simulations) to distinguish solvent interactions from instrumental noise .

Q. Why do computational models of H₂SiF₄⁻ (hexafluorosilicate) stability often conflict with experimental observations in aqueous systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。